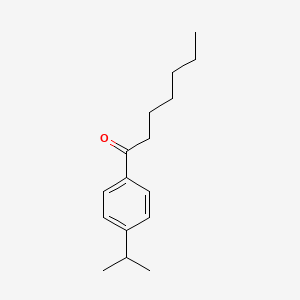

1-(4-Isopropylphenyl)heptan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-propan-2-ylphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-4-5-6-7-8-16(17)15-11-9-14(10-12-15)13(2)3/h9-13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMQNNXDQBKLTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Ketone Functionality and Aromatic Isopropyl Substitution in Modern Chemical Science

The ketone functional group is of paramount importance in organic chemistry due to its reactivity and presence in a vast array of molecules. numberanalytics.comnumberanalytics.com The carbonyl group's polarity, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to nucleophilic addition reactions. ebsco.comteachy.app This reactivity allows ketones to serve as versatile intermediates for synthesizing more complex molecules, including alcohols, alkanes, and other functional groups. numberanalytics.comnumberanalytics.com Ketones are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.com

The isopropyl group attached to the aromatic ring also imparts specific properties to the molecule. As an alkyl group, it is an activating group in electrophilic aromatic substitution reactions, meaning it increases the reactivity of the benzene (B151609) ring. numberanalytics.com It donates electron density to the ring, facilitating reactions like the aforementioned Friedel-Crafts acylation. numberanalytics.com Furthermore, the steric bulk of the isopropyl group can influence the regioselectivity of reactions, often favoring substitution at the para position to minimize steric hindrance. masterorganicchemistry.com This directing effect is crucial for controlling the outcome of synthetic procedures and obtaining the desired isomer. The presence of such alkyl substituents on aromatic rings is common in many synthetic targets and natural products.

Overview of Current Academic Research Trends and Identified Knowledge Gaps Pertaining to 1 4 Isopropylphenyl Heptan 1 One

Established Synthetic Routes for Structural Analogs of this compound

The synthesis of ketones with a similar architecture to this compound often involves the strategic construction of the molecule by forming the carbon-carbon bonds that connect the acyl group to the aromatic ring.

A cornerstone of this synthesis is the Friedel-Crafts acylation. perfumerflavorist.commt.com This reaction involves the electrophilic substitution of an aromatic ring with an acyl group. In the context of this compound, this would typically involve the reaction of cumene (B47948) (isopropylbenzene) with heptanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). perfumerflavorist.commt.com The isopropyl group on the benzene (B151609) ring is an ortho-, para-director, leading to the formation of the desired para-substituted product.

Another widely used method is the oxidation of the corresponding secondary alcohol, 1-(4-isopropylphenyl)heptan-1-ol. This oxidation can be achieved using various oxidizing agents.

While direct acylation is a primary route, multi-step strategies can offer greater flexibility. One such approach involves starting with a smaller ketone, like 4'-isopropylacetophenone (B1293387), and elongating the alkyl chain. nih.gov This can be accomplished through various methods, such as the Grignard reaction, where the ketone reacts with an appropriate Grignard reagent (e.g., pentylmagnesium bromide) followed by oxidation of the resulting tertiary alcohol.

Functionalization of the aromatic ring can also be a key strategy. For instance, a different functional group could be present on the aromatic ring initially, which is then converted to the isopropyl group late in the synthesis. However, the direct use of cumene as a starting material is often more straightforward.

The availability of key precursors is critical. Cumene, the source of the 4-isopropylphenyl group, is a bulk chemical produced industrially by the Friedel-Crafts alkylation of benzene with propene. researchgate.net

Another important precursor is heptanoyl chloride, which is derived from heptanoic acid. Heptanoic acid can be synthesized through various methods, including the oxidation of heptaldehyde or the carbonation of a hexyl Grignard reagent.

For chain elongation strategies, 4'-isopropylacetophenone is a vital starting material. nih.gov This can be readily synthesized via the Friedel-Crafts acylation of cumene with acetyl chloride. perfumerflavorist.com

The synthesis of other heptanones provides a blueprint for the preparation of this compound. For example, the synthesis of spiro[3.3]heptan-1-ones has been achieved through a semipinacol rearrangement, demonstrating the versatility of rearrangement reactions in ketone synthesis. nih.gov While not directly applicable, this highlights the broad range of reactions available to organic chemists.

Palladium-catalyzed coupling reactions have also emerged as powerful tools for ketone synthesis. organic-chemistry.org For instance, the coupling of aryl boronic acids with acyl chlorides or anhydrides in the presence of a palladium catalyst can afford aryl ketones in high yields. organic-chemistry.org This method could be adapted by using 4-isopropylphenylboronic acid and heptanoyl chloride.

Exploration of Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This includes the use of less hazardous reagents and solvents, as well as the development of catalytic and energy-efficient processes.

The classic Friedel-Crafts acylation often requires stoichiometric amounts of a Lewis acid catalyst, which generates significant waste. To address this, solid acid catalysts, such as zeolites and clays, have been investigated as reusable and more environmentally benign alternatives. perfumerflavorist.com These catalysts can promote the acylation of arenes with acylating agents like acetic anhydride (B1165640), offering a greener route to aryl ketones. perfumerflavorist.com

Palladium-catalyzed carbonylative cross-coupling reactions represent another advanced catalytic approach. chemistryviews.org This method allows for the synthesis of alkyl aryl ketones from aryl iodides and alkyl bromides using carbon monoxide. chemistryviews.org This strategy could be applied to the synthesis of this compound by coupling 4-isopropyliodobenzene with hexyl bromide in the presence of carbon monoxide and a palladium catalyst.

The table below summarizes various catalytic approaches for the synthesis of aryl ketones, which could be adapted for the target compound.

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)₂ / Phosphine Ligand | Aryl Halides, Ketones | α-Aryl Ketones | High activity and selectivity. researchgate.net |

| AlPW₁₂O₄₀ | Carboxylic Acids/Anhydrides, Arenes | Aryl Ketones | Solvent-free conditions, effective for Friedel-Crafts acylation. organic-chemistry.org |

| Nickel / Photocatalyst | Aryl Halides, Aldehydes | Aryl Ketones | Enables direct aldehyde C-H functionalization. organic-chemistry.org |

| Zeolites | Cumene, Acetic Anhydride | 4-Isopropylacetophenone | Solid acid catalyst, reusable. perfumerflavorist.com |

Photochemical and electrochemical methods offer intriguing possibilities for activating molecules and forming C-C bonds under mild conditions. For example, the cooperative catalysis of nickel and a photocatalyst has been shown to enable the cross-coupling of aryl halides with aldehydes to provide ketones. organic-chemistry.org

Mechanochemistry, which involves using mechanical force to induce chemical reactions, is another emerging green chemistry technique. nih.gov Mechanochemical methods have been successfully employed for the allylation of aldehydes and ketones, and similar principles could potentially be applied to C-C bond-forming reactions for the synthesis of this compound. nih.gov

Derivatization and Functionalization of the this compound Scaffold

The chemical architecture of this compound offers multiple avenues for structural modification. The reactivity of the ketone, the aliphatic chain, and the aromatic system can be selectively exploited to synthesize new molecules with tailored properties.

Reactions at the Ketone Carbonyl Center

The carbonyl group is the most reactive site for nucleophilic addition and reduction reactions. A primary transformation for this ketone is its reduction to the corresponding secondary alcohol, 1-(4-isopropylphenyl)heptan-1-ol. This can be achieved using various reducing agents. For instance, catalytic hydrogenation represents an effective method.

One documented approach involves the use of a ruthenium catalyst, specifically (S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl(p-cymene)ruthenium(II) chloride, in the presence of potassium hydroxide. This asymmetric hydrogenation process, conducted in ethanol (B145695) at elevated temperature and pressure, yields the chiral alcohol with high conversion and enantioselectivity.

Another key reaction is the conversion of the ketone to an oxime. This is typically accomplished by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium hydroxide. The resulting this compound oxime introduces a C=N double bond, which can serve as a precursor for further transformations, such as the Beckmann rearrangement or reduction to an amine.

Table 1: Representative Reactions at the Carbonyl Center

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| This compound | RuCl(S)-tol-binap, KOH, H₂, Ethanol, 80°C, 30 atm | (S)-1-(4-Isopropylphenyl)heptan-1-ol | 99% conversion, 95% ee |

| This compound | Hydroxylamine hydrochloride, NaOH, Ethanol/Water | This compound oxime | Data not specified |

ee: enantiomeric excess

Transformations Involving the Heptyl Alkyl Chain

The heptyl group, being a saturated alkyl chain, is generally less reactive than the other parts of the molecule. wikipedia.org Its functionalization typically requires more vigorous reaction conditions, often involving free-radical pathways. wikipedia.org While specific documented examples of transformations on the heptyl chain of this compound are not prevalent in readily available literature, general principles of alkane chemistry can be applied.

Hypothetically, reactions such as radical bromination could introduce a halogen atom at various positions along the chain, with a statistical distribution favoring secondary carbons. Subsequent nucleophilic substitution reactions could then be used to introduce a variety of functional groups, such as hydroxyl, cyano, or amino groups. However, achieving high selectivity on a specific carbon of the linear heptyl chain remains a significant synthetic challenge.

Chemical Modifications of the Aromatic Ring System

The isopropylphenyl ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.com The existing substituents—the isopropyl group and the acyl group—govern the position of any new incoming electrophile. The isopropyl group is an activating, ortho-, para-directing group, while the heptanoyl group is a deactivating, meta-directing group.

Their combined influence directs incoming electrophiles primarily to the positions ortho to the isopropyl group (and meta to the acyl group). Common electrophilic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would install a halogen atom.

Friedel-Crafts Acylation/Alkylation: Introducing another acyl or alkyl group is also feasible, although the deactivating effect of the existing ketone group might necessitate harsher reaction conditions.

These modifications allow for the synthesis of a wide array of derivatives, enabling the fine-tuning of the molecule's electronic and steric properties.

Advanced Chromatographic Techniques for Separation and Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility-Based Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted components into ionized species, providing a unique mass spectrum that serves as a molecular fingerprint.

For this compound, the electron ionization (EI) mass spectrum is expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation pathways would likely include:

Alpha-cleavage (McLafferty rearrangement): Cleavage of the bond between the carbonyl group and the heptyl chain, leading to the formation of a stable acylium ion.

Benzylic cleavage: Fragmentation of the isopropyl group attached to the phenyl ring.

Cleavage of the alkyl chain: Fragmentation along the heptyl chain, producing a series of characteristic ions separated by 14 mass units (CH₂).

A hypothetical table of significant mass-to-charge (m/z) ratios for this compound is presented below, based on these principles.

| Hypothetical m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 232 | [C₁₆H₂₄O]⁺ | Molecular Ion (M⁺) |

| 217 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl substituent |

| 147 | [C₁₀H₁₁O]⁺ | Cleavage of the bond between the carbonyl carbon and the alkyl chain |

| 119 | [C₉H₁₁]⁺ | Loss of the carbonyl group and a hydrogen from the aromatic ring |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

This table is predictive and not based on experimentally determined data for this compound.

The retention time in the gas chromatogram would be influenced by the volatility of the compound and the nature of the stationary phase used in the GC column. A non-polar stationary phase is typically employed for the analysis of such aromatic ketones.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the quantitative analysis and preparative purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, HPLC offers a versatile platform for a range of applications.

Quantitative Analysis:

For quantitative analysis, a reversed-phase HPLC method would likely be employed. In this mode, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound will absorb UV light.

To enhance the sensitivity and selectivity of detection, especially in complex matrices, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed. This reaction forms a highly colored and UV-active hydrazone derivative, which can be detected at longer wavelengths where background interference is often lower. waters.comresearchgate.net

A typical set of conditions for the quantitative analysis of an aromatic ketone like this compound is outlined in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the analyte |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

This table represents a generalized methodology and would require optimization for the specific compound.

Preparative Separations:

The goal of preparative HPLC is to isolate larger quantities of a pure compound from a mixture. chromatographyonline.com The principles are similar to analytical HPLC, but preparative systems use larger columns, higher flow rates, and can handle larger sample loads. The method developed at the analytical scale can often be scaled up for preparative purposes. kromasil.com The fractions containing the purified this compound are collected as they elute from the column. The collected fractions are then typically evaporated to remove the mobile phase, yielding the purified compound.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Since the carbonyl carbon of this compound is not a stereocenter, the molecule itself is not chiral. However, if a chiral center were introduced into the molecule, for example through a reaction at the alpha-position to the carbonyl group, chiral chromatography would be essential for the separation and assessment of the resulting enantiomers or diastereomers.

Chiral chromatography is a specialized form of HPLC that utilizes a chiral stationary phase (CSP) to separate stereoisomers. rsc.orgresearchgate.net These CSPs create a chiral environment where the enantiomers of a racemic mixture can interact differently, leading to different retention times and thus separation.

Commonly used CSPs for the resolution of chiral ketones include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and proteins (e.g., α1-acid glycoprotein). nih.gov The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. researchgate.netacs.org

A hypothetical experimental setup for the chiral separation of a derivative of this compound is presented below.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based or protein-based) |

| Mobile Phase | Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., buffer/organic modifier) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV or Circular Dichroism (CD) |

| Column Temperature | Controlled to optimize resolution |

This table illustrates a general approach to chiral separations of ketones and would need to be tailored to the specific chiral derivative.

The successful separation of enantiomers would result in two distinct peaks in the chromatogram, allowing for the determination of the enantiomeric excess (ee) and the isolation of individual enantiomers for further study.

Theoretical and Computational Chemistry Investigations of 1 4 Isopropylphenyl Heptan 1 One

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional arrangement of atoms in 1-(4-isopropylphenyl)heptan-1-one and the energy associated with these arrangements. The flexibility of the heptyl chain and the rotational freedom around the bond connecting the phenyl ring to the carbonyl group give rise to a multitude of possible conformations.

Energy Minimization and Potential Energy Surface Exploration

To identify the most stable conformations of this compound, a systematic exploration of its potential energy surface is conducted. This process begins with the generation of a diverse set of initial three-dimensional structures. These structures are then subjected to energy minimization using molecular mechanics force fields, such as MMFF94 or AMBER. This process systematically adjusts the atomic coordinates to find the lowest energy arrangement in the vicinity of the starting geometry.

The potential energy surface is further explored by systematically rotating the rotatable bonds, particularly those in the heptyl chain and the bond between the aromatic ring and the carbonyl group. For each incremental rotation, an energy calculation is performed, allowing for the mapping of the energy landscape of the molecule. This comprehensive search helps in identifying all low-energy conformers.

Prediction of Stable Conformations and Rotational Barriers

Through the exploration of the potential energy surface, several stable conformations of this compound can be predicted. These conformers represent local minima on the energy landscape. The stability of these conformations is influenced by a delicate balance of steric hindrance, torsional strain, and non-covalent interactions.

The analysis also allows for the determination of rotational barriers, which are the energy hurdles that must be overcome for the molecule to transition from one stable conformation to another. These barriers are crucial for understanding the dynamic behavior of the molecule in different environments.

Table 1: Predicted Stable Conformers of this compound and their Relative Energies

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| 1 | 180° (anti-periplanar) | 0.00 |

| 2 | 60° (gauche) | 1.25 |

| 3 | -60° (gauche) | 1.25 |

| 4 | 0° (syn-periplanar) | 5.80 |

Note: The data presented in this table is illustrative and represents typical expected values from a computational study. It is not based on published experimental data for this specific compound.

Quantum Chemical Calculations

To gain a more accurate understanding of the electronic structure and properties of this compound, quantum chemical calculations are employed. These methods provide a more rigorous treatment of the electronic distribution within the molecule.

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecules of this size. Functionals such as B3LYP, paired with a suitable basis set like 6-31G(d,p), offer a good balance between computational cost and accuracy for determining the electronic structure. For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) can also be utilized, although they are more computationally demanding.

These calculations provide the optimized geometry of the molecule, which corresponds to the lowest energy structure, as well as its total electronic energy.

Calculation of Molecular Orbitals (HOMO, LUMO) and Energy Gaps

A key output of quantum chemical calculations is the determination of the molecular orbitals and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that play a crucial role in chemical reactivity. ossila.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. ossila.comresearchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

| Energy Gap | 5.31 |

Note: The data presented in this table is illustrative and represents typical expected values from a DFT calculation. It is not based on published experimental data for this specific compound.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental spectra for validation of the computational model.

NMR Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts can aid in the assignment of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared with experimental FT-IR data to identify characteristic vibrational modes. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic structure and chromophores within the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C=O Chemical Shift (ppm) | 198.5 |

| ¹H NMR | Aromatic Protons (ppm) | 7.2 - 7.8 |

| IR | C=O Stretch (cm⁻¹) | 1685 |

| UV-Vis | λmax (nm) | 255 |

Note: The data presented in this table is illustrative and represents typical expected values from computational predictions. It is not based on published experimental data for this specific compound.

Reaction Mechanism Studies Through Computational Approaches

Computational chemistry offers a window into the intricate dance of atoms during a chemical reaction, providing insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like this compound, these methods can map out the most likely pathways for its formation and subsequent transformations.

The study of a reaction mechanism involves identifying the sequence of elementary steps through which reactants are converted into products. A key element in this process is the characterization of the transition state, which is the highest energy point along the reaction coordinate. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in locating and characterizing these transient structures.

For the formation of this compound, a plausible synthetic route is the Friedel-Crafts acylation of cumene (B47948) with heptanoyl chloride. Computational modeling could elucidate this mechanism by:

Mapping the Potential Energy Surface: Calculations would map the energy landscape of the reacting system, identifying the reactants, products, intermediates, and transition states.

Visualizing Vibrational Frequencies: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate towards the product.

Table 1: Illustrative Transition State Parameters for the Friedel-Crafts Acylation of Cumene

| Parameter | Value | Description |

| Imaginary Frequency | -250 cm⁻¹ | Indicates the vibrational mode corresponding to the C-C bond formation between the cumene ring and the heptanoyl group. |

| Energy Barrier (Activation Energy) | 20 kcal/mol | The energy required to reach the transition state from the reactants. |

| Key Interatomic Distances | C(ring)-C(acyl): 2.1 Å | The distance between the carbon atom of the cumene ring and the carbonyl carbon of the acyl group at the transition state. |

Beyond identifying the reaction pathway, computational chemistry can quantify the kinetic and thermodynamic parameters that govern the reaction's feasibility and rate. These parameters are crucial for optimizing reaction conditions and predicting the product distribution.

Thermodynamic Parameters: By calculating the energies of the reactants and products, the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can be determined. A negative ΔG indicates a spontaneous reaction.

Kinetic Parameters: The activation energy (Ea), derived from the energy difference between the reactants and the transition state, is a key kinetic parameter. A lower activation energy implies a faster reaction rate.

Table 2: Hypothetical Thermodynamic and Kinetic Data for the Formation of this compound

| Parameter | Value | Significance |

| ΔH (Enthalpy of Reaction) | -15 kcal/mol | The reaction is exothermic, releasing heat. |

| ΔG (Gibbs Free Energy) | -25 kcal/mol | The reaction is spontaneous under standard conditions. |

| Ea (Activation Energy) | 20 kcal/mol | A moderate energy barrier suggests the reaction may require heating to proceed at a reasonable rate. |

This table contains hypothetical data to illustrate the types of parameters obtained from computational studies.

In Silico Prediction Methodologies for Molecular Descriptors and Topological Indices

In silico methods, which are computer-based simulations, are widely used to predict the physicochemical properties and biological activities of molecules. This is often achieved through the calculation of molecular descriptors and topological indices, which are numerical representations of a molecule's structure. wikipedia.org These descriptors can then be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to correlate a molecule's structure with its activity or properties. researchgate.netresearchgate.netfrontiersin.org

For this compound, a variety of descriptors can be calculated from its two-dimensional graph and three-dimensional structure. wikipedia.org

Topological Indices: These are numerical values derived from the molecular graph, which represents the atoms as vertices and the bonds as edges. wikipedia.org They encode information about the size, shape, branching, and connectivity of the molecule. Examples include the Wiener index, Randić index, and Zagreb indices. wikipedia.orgfrontiersin.org

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial charges on atoms.

Table 3: Selected Predicted Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Predicted Value | Information Encoded |

| Topological | Wiener Index | 1258 | Related to the overall size and shape of the molecule. |

| Topological | Zagreb M1 Index | 88 | Reflects the degree of branching in the molecule. |

| Constitutional | Molecular Weight | 218.34 g/mol | The mass of one mole of the compound. |

| Physicochemical | LogP | 4.5 | A measure of the molecule's lipophilicity. |

| Electronic | Dipole Moment | 2.9 D | Indicates the overall polarity of the molecule. |

The values in this table are hypothetical and serve as examples of molecular descriptors that can be calculated.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 1 4 Isopropylphenyl Heptan 1 One Analogs

Design Principles for Systematic Structural Modifications Around the 1-(4-Isopropylphenyl)heptan-1-one Core

The design of analogs of this compound is guided by established principles of medicinal chemistry, focusing on three primary regions of the molecule: the aromatic ring, the carbonyl group, and the alkyl chain. Systematic modifications in these areas aim to probe the steric, electronic, and hydrophobic requirements of the biological target.

A common strategy involves the synthesis of a library of compounds with variations in the alkyl chain length and the introduction of different substituents on the phenyl ring. The core scaffold, the 4-isopropylphenyl ketone, provides a readily modifiable template. The synthesis of such analogs can often be achieved through established organic chemistry reactions, such as Friedel-Crafts acylation to introduce the keto-heptanoyl group to the cumene (B47948) (isopropylbenzene) ring. Further modifications can be made to both the aromatic ring and the alkyl chain.

Impact of Alkyl Chain Length and Branching Variations on Molecular Interactions

Studies on related long-chain ketones have shown that variations in the alkyl chain length can significantly impact biological efficacy. For instance, research on acetogenin (B2873293) analogs, which also feature long alkyl chains, has revealed that a certain length is often required for potent antitumor activity, and shortening the chain can lead to a significant decrease in activity. This suggests that the alkyl chain may be fitting into a specific hydrophobic pocket or channel within the target protein.

The optimal length of the alkyl chain is often determined by the dimensions of this binding pocket. A chain that is too short may not fully occupy the pocket, leading to weaker binding, while a chain that is too long may introduce steric clashes. Branching within the alkyl chain can also have a profound effect, influencing the compound's conformation and how it presents its other functional groups to the binding site.

Influence of Substituent Effects on the Aromatic Ring on Binding and Reactivity Profiles

The 4-isopropylphenyl group is another key feature of the molecule that can be systematically modified to probe its role in binding and reactivity. The isopropyl group itself is a bulky, lipophilic substituent that can engage in van der Waals interactions within a hydrophobic pocket of a target protein.

The electronic properties of the aromatic ring can be modulated by introducing various substituents. Electron-donating groups (e.g., -OH, -OCH3) increase the electron density of the ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues in the binding site. Conversely, electron-withdrawing groups (e.g., -NO2, -CF3) decrease the electron density, which can also influence binding affinity and the reactivity of the carbonyl group.

A preliminary structure-activity relationship (SAR) analysis of 4-alkylphenyl beta-aldehyde ketones suggested that the introduction of appropriate alkyl substituents at the 4-position of the phenyl ring could enhance antibacterial activities, with the isopropyl substituent being particularly favorable. nih.gov This highlights the importance of the size and nature of the substituent at this position.

Molecular Docking and Dynamics Simulations for Ligand-Macromolecule Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the interactions between small molecules like this compound and their macromolecular targets at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, offering a more realistic picture of the interactions in a physiological environment.

Analysis of Binding Affinities and Interaction Modes (e.g., hydrophobic interactions, π-stacking)

For a molecule like this compound, molecular docking studies would likely reveal significant hydrophobic interactions between the heptyl chain and a corresponding hydrophobic pocket in the target protein. The isopropyl group on the phenyl ring would also be expected to contribute to these hydrophobic interactions.

Furthermore, the aromatic phenyl ring can participate in π-π stacking or π-cation interactions with complementary amino acid residues such as phenylalanine, tyrosine, tryptophan, or arginine in the binding site. The carbonyl group is a key hydrogen bond acceptor and can form hydrogen bonds with suitable donor groups on the protein, such as the amide protons of the peptide backbone or the side chains of amino acids like serine, threonine, or asparagine.

Identification of Key Structural Features for Molecular Recognition

Through the analysis of multiple docked analogs, key structural features essential for molecular recognition can be identified. For example, if a particular substituent on the phenyl ring consistently leads to a higher predicted binding affinity, it suggests that this modification is favorable for interaction with the target.

These computational studies can guide the rational design of new, more potent analogs by highlighting which modifications are likely to improve binding. For instance, if a void is identified in the binding pocket near the end of the heptyl chain, it might suggest that a longer alkyl chain could lead to improved affinity.

Mechanistic Exploration of Biological Responses at the Molecular Level (e.g., enzyme inhibition, receptor modulation, cellular pathway interference)

Understanding the molecular mechanism by which this compound and its analogs exert their biological effects is crucial. This could involve the inhibition of a specific enzyme, the modulation of a receptor's function, or interference with a cellular signaling pathway.

The presence of the ketone functional group suggests that these compounds could potentially act as enzyme inhibitors. nih.gov For instance, they could act as competitive inhibitors, binding to the active site of an enzyme and preventing the natural substrate from binding. Alternatively, they could be non-competitive inhibitors, binding to an allosteric site and changing the conformation of the enzyme, thereby reducing its activity.

The biological activities of structurally related natural acetophenones have been reported to include cytotoxicity, antimicrobial, and antioxidant effects. nih.govnih.gov This suggests that analogs of this compound may also exhibit a range of biological activities. For example, some ketones have been shown to inhibit enzymes like chymase. nih.gov

To elucidate the specific mechanism, a variety of in vitro and in cell-based assays would be required. These could include enzyme kinetics studies, receptor binding assays, and reporter gene assays to monitor the activity of specific signaling pathways.

Emerging Research Applications and Future Directions for 1 4 Isopropylphenyl Heptan 1 One

Exploration in Materials Science for Non-Linear Optical (NLO) Properties or Other Functional Materials

The field of materials science is constantly in search of new molecules with unique properties, and chalcones or chalcone-like molecules, which share the α,β-unsaturated ketone system, are of significant interest. researchgate.net These compounds are noted for the presence of a carbonyl group in conjugation with donor and acceptor groups, which can lead to significant Non-Linear Optical (NLO) properties. researchgate.net The structure of 1-(4-isopropylphenyl)heptan-1-one, while not a classic chalcone (B49325), possesses an aromatic ring and a carbonyl group which are key components for NLO activity.

Chalcone-based polymers are also investigated for their optical, mechanical, and thermal characteristics, making them an important class of functional materials. researchgate.net Research into chalcone derivatives has extended into their use in polymers and as corrosion inhibitors. researchgate.net The development of simple fluorescent sensors for detecting toxic metals is another area where chalcone derivatives have been explored. rsc.org Given these precedents, this compound could be investigated as a precursor or a functional component in the synthesis of new polymers or materials with specific optical or electronic properties.

Table 1: Potential Materials Science Applications

| Research Area | Potential Role of this compound | Rationale based on Structural Analogs |

|---|---|---|

| Non-Linear Optics (NLO) | Component of NLO-active materials. | Chalcone derivatives exhibit NLO properties due to conjugated donor-acceptor systems. researchgate.net |

| Functional Polymers | Monomer or additive for specialty polymers. | Chalcone-based polymers show unique optical, mechanical, and thermal traits. researchgate.net |

| Fluorescent Sensors | Core structure for developing chemical sensors. | Chalcone derivatives have been used to create fluorescent sensors for metal detection. rsc.org |

Utility as a Chemical Probe for Fundamental Biological or Chemical Process Investigations

Chemical probes are small molecules used as tools to study and manipulate biological systems. eubopen.org They must be potent, selective, and cell-active to be effective. eubopen.org Chalcones and their derivatives have a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antiviral properties, which makes them a rich scaffold for developing such probes. nih.govjournaljabb.com Their flexible structure allows them to bind to various biological receptors. nih.gov

The utility of a chalcone-based structure as a scaffold for developing protein-protein interaction (PPI) inhibitors has been demonstrated, highlighting their potential to modulate complex biological pathways. elifesciences.org For instance, chalcone derivatives have been synthesized to inhibit the ELF3-MED23 interaction, which is relevant in certain cancer signaling cascades. elifesciences.org Given this background, this compound could serve as a foundational structure for the synthesis of a library of derivatives. These new compounds could then be screened for specific biological targets, potentially leading to the development of novel chemical probes to investigate fundamental cellular processes.

Development as a Reference Standard or Internal Standard in Advanced Analytical Methods

In analytical chemistry, reference standards are highly purified compounds used to confirm the identity and determine the concentration of a substance. supelco.com.tw An internal standard is a compound added in a constant amount to samples, the calibration standard, and the control sample in a chemical analysis. As a compound with a defined chemical structure (C₁₆H₂₄O), this compound could be synthesized in high purity and thoroughly characterized to serve as an analytical reference standard.

The development of this compound as a reference standard would be particularly relevant if it or its metabolites become the subject of toxicological, environmental, or pharmaceutical analysis. For example, if future studies identify this compound as a metabolite of a drug or an environmental contaminant, a certified reference standard would be essential for its accurate quantification in complex matrices like blood, urine, or soil samples.

Investigation in Olfactory Science and Structure-Odor Relationship Studies

Ketones are a vital class of compounds in the fragrance industry, contributing a wide array of scent notes from fruity and sweet to creamy and green. hezparfums.comdropofodor.com The specific odor of a ketone is determined by its molecular structure, including the nature of the hydrocarbon chains attached to the carbonyl group. hezparfums.com The study of structure-odor relationships (SOR) attempts to correlate a molecule's physical structure with its perceived scent. perfumerflavorist.com

Table 2: Predicted Odor Profile based on Structure-Odor Relationships

| Molecular Component | Related Compound/Group | Known Odor Contribution | Predicted Influence on this compound |

|---|---|---|---|

| 4-Isopropylphenyl group | 4'-Isopropylacetophenone (B1293387) | Spicy, woody, herbaceous. nih.gov | May impart similar spicy, woody, or herbaceous notes. |

| Ketone (C=O) | General Ketones | Fruity, floral, creamy, green. hezparfums.com | Acts as the central osmophoric (functional) group. |

| Heptanoyl chain (C7) | Aliphatic Ketones | Fatty, waxy, herbaceous, sometimes fruity. | Will modify the core scent, likely adding complexity and affecting volatility. |

Potential in Agrochemical Research as a Structural Motif for Active Agents

Chalcones and their derivatives are gaining significant attention in agricultural research as potential alternatives to synthetic pesticides. nih.gov These compounds exhibit a broad range of biological activities, including herbicidal, fungicidal, bactericidal, and antiviral properties. nih.govresearchgate.net The push for more sustainable agricultural practices, in line with initiatives like the European Green Deal, highlights the need for effective, natural, and environmentally friendly active agents. nih.govresearchgate.net

The biological activity of chalcones is highly dependent on their structure, and modifications can enhance desired effects. nih.gov For example, novel chalcone derivatives containing a thiophene (B33073) sulfonate group have shown excellent antibacterial activity against plant pathogens like Xanthomonas axonopodis and antiviral activity against the Tobacco mosaic virus (TMV). nih.govrsc.org Given that this compound belongs to the broader class of aromatic ketones, which includes the chalcone family, it represents a viable structural motif for the design and synthesis of new agrochemical agents. Researchers could use its backbone to create novel derivatives and screen them for pesticidal or herbicidal activity, contributing to the development of next-generation crop protection solutions.

Q & A

Q. What are the standard synthetic routes for 1-(4-Isopropylphenyl)heptan-1-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The primary synthesis method involves Friedel-Crafts acylation , where heptanoyl chloride reacts with 4-isopropylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Key optimization steps include:

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.

- Catalyst stoichiometry : Use a 1:1 molar ratio of acyl chloride to catalyst for efficient activation.

- Solvent selection : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield improvements (>70%) are achieved by slow reagent addition and inert atmosphere conditions to prevent hydrolysis .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Key signals include:

- δ 1.0–1.4 ppm (multiplet) : Methyl groups of the isopropyl substituent.

- δ 2.5–2.8 ppm (triplet) : Ketone-adjacent CH₂ group.

- δ 7.2–7.4 ppm (doublet) : Aromatic protons of the 4-isopropylphenyl ring.

- ¹³C NMR : Confirm the ketone carbonyl at δ ~208 ppm and quaternary carbons in the aromatic ring.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 246.1984 (C₁₆H₂₂O). Discrepancies >2 ppm warrant re-analysis .

Advanced Research Questions

Q. How does the isopropyl substituent influence the compound’s physicochemical properties, and what methods quantify these effects?

Methodological Answer: The isopropyl group enhances lipophilicity (logP ~4.2), impacting solubility and membrane permeability. To quantify:

- logP determination : Use shake-flask method with octanol/water partitioning followed by HPLC-UV analysis.

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals melting points (~85–90°C) and decomposition profiles.

- Solubility screening : Perform phase solubility studies in buffers (pH 1–7.4) to guide formulation for biological assays. Computational tools (e.g., COSMO-RS) predict solvent interactions .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound for enhanced bioactivity?

Methodological Answer:

- Core modifications :

- Replace the heptanone chain with shorter/longer alkanes to assess chain length effects on receptor binding.

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl para-position to modulate electronic effects.

- Biological assays :

- Enzyme inhibition : Test against cytochrome P450 isoforms using fluorogenic substrates.

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, comparing IC₅₀ values with structural analogs (e.g., 1-(4-tert-Butylphenyl)heptan-1-one) .

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:

- Orthogonal assays : Validate initial findings (e.g., enzyme inhibition) using alternate methods (e.g., SPR vs. fluorescence polarization).

- Control standardization : Ensure consistent cell passage numbers, serum-free conditions, and DMSO concentrations (<0.1%) in viability assays.

- Meta-analysis : Compare datasets across studies using tools like ChemRICH to identify confounding variables (e.g., batch-to-batch purity variations) .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding poses in protein pockets (e.g., COX-2 or PPARγ). Prioritize docking scores <−7.0 kcal/mol.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).

- Pharmacophore mapping : Identify critical features (e.g., ketone oxygen, hydrophobic isopropyl group) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.